molecular formula C25H19Cl3N6O B10904426 6-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10904426
M. Wt: 525.8 g/mol
InChI Key: HADFZOWGDJUFTA-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the 4-chlorophenyl and 2,6-dichlorobenzyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and dichlorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile: Shares a similar chlorophenyl group but differs in the core structure.

    6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime: Similar functional groups but different core structure.

Uniqueness

6-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its pyrazolo[3,4-b]pyridine core, which imparts distinct biological activity and potential therapeutic applications

Properties

Molecular Formula

C25H19Cl3N6O

Molecular Weight

525.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H19Cl3N6O/c1-14-23-18(10-22(31-24(23)33(2)32-14)15-6-8-16(26)9-7-15)25(35)30-17-11-29-34(12-17)13-19-20(27)4-3-5-21(19)28/h3-12H,13H2,1-2H3,(H,30,35)

InChI Key

HADFZOWGDJUFTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CN(N=C4)CC5=C(C=CC=C5Cl)Cl)C

Origin of Product

United States

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